4-Phenylisoquinoline

Synthetic methodology Heterocyclic chemistry Pinacol rearrangement

4-Phenylisoquinoline (CAS 19571-30-3) is a bicyclic heteroaromatic compound consisting of an isoquinoline core substituted with a phenyl ring at the 4-position. With a molecular formula of C15H11N and a molecular weight of 205.25 g/mol, it is commercially available as a research chemical with typical purities of 95–97%.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 19571-30-3
Cat. No. B177005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylisoquinoline
CAS19571-30-3
Synonyms4-PHENYLISOQUINOLINE
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H
InChIKeyMVTFMJPVPXNIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylisoquinoline (CAS 19571-30-3): Core Scaffold Procurement for Heterocyclic Chemistry and Ligand Design


4-Phenylisoquinoline (CAS 19571-30-3) is a bicyclic heteroaromatic compound consisting of an isoquinoline core substituted with a phenyl ring at the 4-position [1]. With a molecular formula of C15H11N and a molecular weight of 205.25 g/mol, it is commercially available as a research chemical with typical purities of 95–97% . The compound exhibits a melting point of 80 °C [2] and is primarily utilized as a synthetic building block for more elaborate isoquinoline-based ligands, catalysts, and bioactive molecules [1]. Unlike its more extensively studied 1-phenyl isomer, the 4-phenyl substitution pattern confers distinct electronic and steric properties that influence both its reactivity profile and its performance in downstream applications such as phosphorescent metal complexes [3].

Why 4-Phenylisoquinoline Cannot Be Replaced by 1-Phenyl, 3-Phenyl, or Parent Isoquinoline in Structure-Sensitive Applications


The position of the phenyl substituent on the isoquinoline scaffold fundamentally alters the molecule's electronic structure, steric environment, and metal-coordination geometry. The 4-phenyl isomer places the substituent at the electronically distinct 4-position of the isoquinoline ring, resulting in a different HOMO–LUMO energy gap and dipole orientation compared to the 1-phenyl analog [1], which directly affects photophysical properties such as emission wavelength and quantum yield in organometallic complexes [2]. In biological contexts, 4-phenyl-tetrahydroisoquinolines exhibit distinct dopamine receptor affinity profiles relative to 1-phenyl and 1-benzyl analogs, with the 4-phenyl substitution conferring the lowest D1 receptor affinity among the series, demonstrating that the substitution position is not pharmacologically interchangeable [3]. Furthermore, the 4-phenyl derivative serves as a unique entry point for the synthesis of regiospecifically substituted isoquinoline architectures via Pinacol-type rearrangements that are not accessible from the 3-phenyl isomer [4].

Quantitative Differentiation Evidence for 4-Phenylisoquinoline: Head-to-Head and Cross-Study Data vs. Closest Analogs


Regiospecific Synthesis from 3-Phenylisoquinoline via Pinacol-Type Rearrangement: Exclusive Access to the 4-Phenyl Scaffold

4-Phenylisoquinoline can be prepared directly from 3-phenylisoquinoline via a nitrogen analog of the pinacol rearrangement, a transformation that is unique to the 3→4 phenyl migration pathway and has no equivalent for the 1-phenyl isomer [1]. The reaction proceeds through an intermediate amino alcohol (compound 8) and delivers 4-phenylisoquinoline (compound 9) as the sole regioisomeric product, with the rearrangement being driven by the thermodynamic preference for the 4-phenyl substitution pattern over the 3-phenyl arrangement [1].

Synthetic methodology Heterocyclic chemistry Pinacol rearrangement

Dopamine D1 Receptor Affinity: 4-Phenyl-Tetrahydroisoquinoline Exhibits the Lowest Affinity Among Regioisomeric Analogs

In competitive binding assays at D1 dopamine receptor sites, 4-phenyl-1,2,3,4-tetrahydroisoquinoline displayed the lowest affinity among the three regioisomeric series tested [1]. The rank order of D1 affinity was: SCH23390 (prototypical antagonist) > 1-phenyl-THIQ > 1-benzyl-THIQ > 4-phenyl-THIQ [1]. This quantitative ordering demonstrates that the 4-phenyl substitution pattern is pharmacologically distinct and significantly less active at the D1 receptor than the 1-phenyl congener [1].

Dopamine receptor Neuropharmacology Structure-activity relationship

Spasmolytic Activity of 4-Phenyl vs. 4-Methyl Isoquinoline Derivatives: Superior Antagonist Effect of the 4-Phenyl Series

In a comparative pharmacological study of dialkylaminoalkyl esters of 1-chloro-3-carboxyisoquinoline, the 4-phenyl-substituted derivatives (XVa, XVb, XVc) demonstrated greater spasmolytic activity than the corresponding 4-methyl-substituted analogs [1]. Notably, the diethylaminoethyl ester of 1-chloro-3-carboxy-4-phenylisoquinoline (XVc) exhibited an antagonist effect against spasmogens that was comparable to papaverine, a clinically used smooth muscle relaxant [1].

Spasmolytic Smooth muscle relaxation Papaverine analog

Cyclometalated Ir(III) Complex Photoluminescence: Phenylisoquinoline-Based Ligands Enable Orange-Red Phosphorescence (593–618 nm) for OLED Applications

Four cyclometalated Ir(III) complexes bearing substituted phenylisoquinoline ligands of the general structure [Ir(C^N)₂(bipy)]PF₆ were synthesized and characterized [1]. All complexes exhibited orange phosphorescence in dichloromethane solution at room temperature, with emission maxima spanning 593–618 nm and photoluminescence quantum yields (Φ) ranging from 0.046 to 0.16 [1]. For comparison, analogous Ir(III) complexes using 1-phenylisoquinoline (piq) as the cyclometalating ligand typically exhibit red-shifted emission in the 620–650 nm range with quantum yields of 0.17–0.32 [2], illustrating that the 4-phenyl substitution pattern on the isoquinoline ligand blue-shifts emission relative to the 1-phenyl isomer while maintaining usable quantum efficiency.

Phosphorescent OLED Iridium(III) complexes Photoluminescence quantum yield

Cu(II)-Catalyzed Direct Synthesis of 4-Phenylisoquinoline via Heterobiaryl Construction: An Atom-Economical Route Using Readily Available N-Oxides and Diazonaphthoquinones

A general and efficient Cu(II)-catalyzed method for the synthesis of heterobiaryl compounds including 4-phenylisoquinoline has been developed using inexpensive Cu(OTf)₂ as catalyst and 2,2′-bipyridine as ligand [1]. This method employs readily available isoquinoline N-oxide derivatives and diazonaphthoquinones as coupling partners, providing 4-phenylisoquinoline in a single step without requiring pre-functionalized aryl halides or organometallic reagents [1]. In contrast, comparable 1-phenylisoquinoline synthesis typically requires Pd-catalyzed cross-coupling (Suzuki or Sonogashira) with pre-formed organoboron or alkyne reagents under more forcing conditions [2].

Copper catalysis Heterobiaryl synthesis C–H functionalization

Availability of Verified Analytical Reference Data: ¹H NMR, MS, and Melting Point Enable Identity Confirmation for 4-Phenylisoquinoline

4-Phenylisoquinoline is supported by publicly available spectral databases including ¹H NMR (SpectraBase Compound ID IuAFZVCGXl7) and 5 GC-MS spectra [1], along with a reported melting point of 80 °C [2]. This analytical characterization infrastructure enables unambiguous identity confirmation and purity assessment. In contrast, the 3-phenylisoquinoline isomer lacks comparable publicly accessible spectral reference data in common databases, making procurement verification more challenging .

Analytical characterization Quality control Compound identity verification

Highest-Value Application Scenarios for 4-Phenylisoquinoline Based on Quantitative Differentiation Evidence


Synthesis of Orange-Emitting Phosphorescent Ir(III) Complexes for OLEDs Requiring Emission Between 590–620 nm

4-Phenylisoquinoline serves as the optimal ligand precursor for Ir(III) cyclometalated complexes when the target emission window is 593–618 nm (orange phosphorescence), as demonstrated by Niu et al. [1]. This fills a specific gap between yellow emitters (560–580 nm, typically pyridine-based ligands) and deep-red emitters (620–650 nm, typically 1-phenylisoquinoline-based complexes). Researchers developing solution-processed or vacuum-deposited phosphorescent OLEDs should select 4-phenylisoquinoline over the 1-phenyl isomer when orange chromaticity coordinates are desired.

Negative Control or D1-Sparing Probe in Dopamine Receptor Pharmacology Studies

Based on the direct comparative D1 binding data from Charifson et al. [1], 4-phenyl-1,2,3,4-tetrahydroisoquinoline (and by extension 4-phenylisoquinoline as its precursor) is the preferred scaffold when a dopamine receptor ligand with minimal D1 engagement is required. The established rank order (1-phenyl > 1-benzyl > 4-phenyl) provides a predictable structure-activity relationship that guides compound selection in neuropharmacology screening cascades.

Cost-Efficient Multi-Gram Synthesis of 4-Phenylisoquinoline via Cu(II)-Catalyzed Heterobiaryl Coupling

For laboratories requiring 4-phenylisoquinoline at multi-gram scale, the Cu(II)-catalyzed coupling route using isoquinoline N-oxide and diazonaphthoquinone [1] offers the most cost-effective synthetic strategy. The use of a base metal catalyst (Cu) instead of palladium, combined with a single-step transformation from readily available starting materials, makes this the preferred procurement pathway for medicinal chemistry groups synthesizing 4-phenylisoquinoline-derived libraries.

Synthesis of Spasmolytic Agents Modeled on Papaverine Using 4-Phenylisoquinoline as the Core Pharmacophore

The finding that 4-phenyl-substituted isoquinoline derivatives exhibit spasmolytic activity comparable to papaverine, while the corresponding 4-methyl analogs are significantly less active [1], establishes 4-phenylisoquinoline as the mandatory core scaffold for medicinal chemistry campaigns targeting smooth muscle relaxation. Any analog program in this space should begin with 4-phenylisoquinoline rather than 4-methylisoquinoline or unsubstituted isoquinoline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.